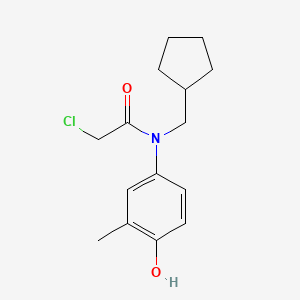![molecular formula C18H12ClF3N4O2 B2635451 2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866149-02-2](/img/structure/B2635451.png)
2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C18H12ClF3N4O2 and its molecular weight is 408.77. The purity is usually 95%.
BenchChem offers high-quality 2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Antimicrobial Properties : A study by Guna and Purohit (2012) highlighted the synthesis of 2-amino-4-{4'-[(4'ÂÂÂÂ-chlorophenyl) (phenyl) methyl amino]-phenyl}-6-aryl pyrimidine and its derivatives. These compounds exhibited moderate activity against Gram-positive, Gram-negative bacteria, and fungi at a concentration of 50 μg/ml.
Structural Analysis and Synthesis Techniques
- Crystal and Molecular Structure : Research by Craciun et al. (1998) delved into the crystal and molecular structure of a similar compound, 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone. The study used X-ray diffraction and ab initio calculations to analyze its structure.
Applications in Chemical Synthesis
Pyrimidine Derivatives Synthesis : A study by Fan and Cheng (1993) reported on the preparation of derivatives of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, including various substituted groups on the pyrimidine ring.
Transformations of Pyrimidines : Botta et al. (1985) explored the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into various derivatives, showcasing the versatility of pyrimidinone compounds in chemical reactions (Botta et al., 1985).
Biological and Pharmacological Studies
Potential Antiasthma Agents : Research by Medwid et al. (1990) found that certain pyrimidinone derivatives, specifically 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, were active as mediator release inhibitors, suggesting potential applications in treating asthma.
Inhibition of Dihydrofolic Reductase and Thymidylate Synthetase : A study by Baker and Jordaan (1965) synthesized derivatives of 2-amino-5-(4-phenylbutyl)-6-(trifluoromethyl)-4-pyrimidinol and evaluated their effects on dihydrofolic reductase and thymidylate synthetase.
Chemical Properties and Reactions
Reactions of Cyclic Oxalyl Compounds : A study focused on the reactions of cyclic oxalyl compounds with N-amino-pyrimidine derivatives, showcasing the diverse chemical reactivity of such compounds (Altural and Kollenz, 1990).
Synthesis and Docking Studies : Research on the synthesis and docking studies of related pyrimidine derivatives, such as N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, was conducted, contributing to the understanding of these compounds' molecular interactions (Bommeraa et al., 2019).
Propriétés
IUPAC Name |
2-amino-3-[(E)-[2-(4-chlorophenoxy)phenyl]methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N4O2/c19-12-5-7-13(8-6-12)28-14-4-2-1-3-11(14)10-24-26-16(27)9-15(18(20,21)22)25-17(26)23/h1-10H,(H2,23,25)/b24-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPLYBHRHHHSHT-YSURURNPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=O)C=C(N=C2N)C(F)(F)F)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=O)C=C(N=C2N)C(F)(F)F)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2635369.png)
![5-[(4-methylphenyl)methyl]-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2635371.png)

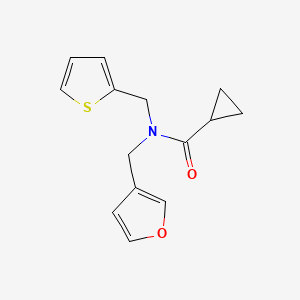
![N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/no-structure.png)
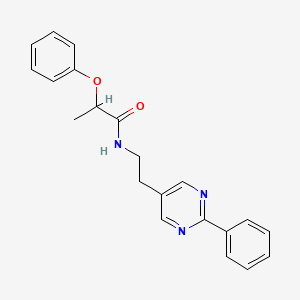
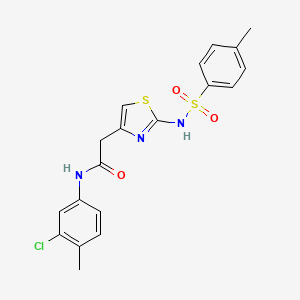
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2635380.png)
![3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride](/img/structure/B2635381.png)
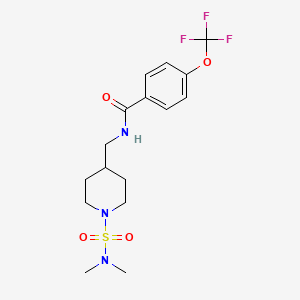
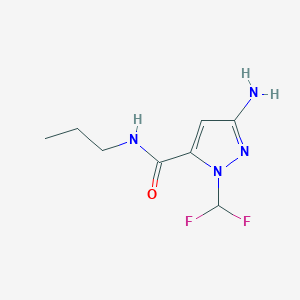

![4-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2635389.png)
